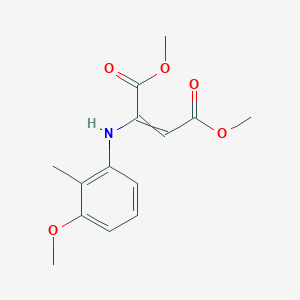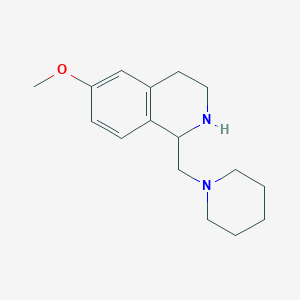
1-(5-(Bromomethyl)-2-methylphenyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(Bromomethyl)-2-methylphenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. This compound is characterized by the presence of a bromomethyl group and a methyl group attached to a phenyl ring, which is further connected to a piperidine ring. The unique structure of this compound makes it an interesting subject for various chemical and pharmacological studies.
Preparation Methods
The synthesis of 1-(5-(Bromomethyl)-2-methylphenyl)piperidine typically involves several steps, starting from readily available precursors. One common method involves the bromination of 2-methylbenzyl alcohol to form 5-(bromomethyl)-2-methylbenzyl bromide. This intermediate is then reacted with piperidine under suitable conditions to yield the desired compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial production methods for this compound may involve continuous flow reactions or other scalable processes to ensure high yield and purity. These methods are designed to be cost-effective and efficient, making the compound accessible for various applications .
Chemical Reactions Analysis
1-(5-(Bromomethyl)-2-methylphenyl)piperidine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to modify the piperidine ring or the phenyl ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized piperidine derivatives, while oxidation reactions can produce aldehydes or acids.
Scientific Research Applications
1-(5-(Bromomethyl)-2-methylphenyl)piperidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities.
Medicine: Research is ongoing to explore the therapeutic potential of this compound.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-(Bromomethyl)-2-methylphenyl)piperidine involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The piperidine ring may also interact with receptors or enzymes, modulating their activity .
The exact molecular pathways involved depend on the specific biological context. For example, in antimicrobial applications, the compound may disrupt bacterial cell membranes or inhibit key enzymes required for bacterial growth .
Comparison with Similar Compounds
1-(5-(Bromomethyl)-2-methylphenyl)piperidine can be compared with other piperidine derivatives, such as:
Piperine: A naturally occurring alkaloid found in black pepper, known for its bio-enhancing properties.
Piperidine: The parent compound, which serves as a building block for many pharmaceuticals and natural products.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C13H18BrN |
|---|---|
Molecular Weight |
268.19 g/mol |
IUPAC Name |
1-[5-(bromomethyl)-2-methylphenyl]piperidine |
InChI |
InChI=1S/C13H18BrN/c1-11-5-6-12(10-14)9-13(11)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,10H2,1H3 |
InChI Key |
DSZDVWKTJPYUDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CBr)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-chloro-6-(3-chlorophenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13876867.png)
![Tert-butyl-dimethyl-[1-(oxiran-2-yl)ethoxy]silane](/img/structure/B13876872.png)





![N-(3-methoxy-4-pyrrolo[1,2-c]pyrimidin-4-ylphenyl)methanesulfonamide](/img/structure/B13876894.png)

![3-[4-(1,7-Naphthyridin-5-yl)pyrazolo[3,4-b]pyridin-1-yl]benzenesulfonamide](/img/structure/B13876906.png)

